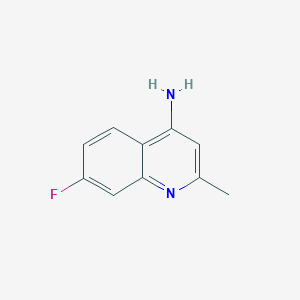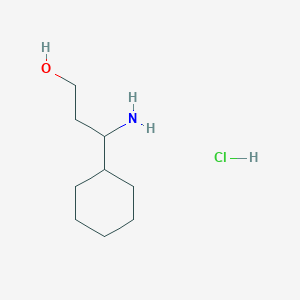
4-Amino-7-fluoro-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-7-fluoro-2-methylquinoline is a quinoline derivative . It has a molecular formula of C10H9FN2 and a molecular weight of 176.19 . This compound has been identified as a potential drug candidate for treating a wide range of medical conditions, including cancer, infectious diseases, and neurodegenerative disorders.
Synthesis Analysis
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-Amino-7-fluoro-2-methylquinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound has a fluoro-substituent at the 7-position and a methyl group at the 2-position of the quinoline ring. An amino group is attached at the 4-position .Chemical Reactions Analysis
Quinoline and its derivatives have shown substantial biological activities . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is considered the best . Yalgin and co-workers have reported the synthesis of 2-methylquinoline .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-7-fluoro-2-methylquinoline include a molecular weight of 176.19 g/mol . The compound has a molecular formula of C10H9FN2 . The exact physical properties such as melting point, boiling point, and solubility are not specified in the retrieved papers.科学的研究の応用
Drug Discovery and Medicinal Chemistry
4-Amino-7-fluoro-2-methylquinoline: is a significant compound in medicinal chemistry due to its quinoline scaffold, which is a common structure in many pharmacologically active molecules. This compound can serve as a precursor in the synthesis of various drugs, particularly those with anti-inflammatory and antitumor properties . Its ability to easily undergo functionalization makes it a versatile intermediate for developing new therapeutic agents.
Synthesis of Biologically Active Molecules
The compound’s structure allows for the synthesis of a wide range of biologically active molecules. It can be used to create derivatives that exhibit diverse biological activities, potentially leading to the development of new treatments for diseases. The modifications to the quinoline ring can lead to compounds with varied pharmacological profiles .
Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives, including 4-Amino-7-fluoro-2-methylquinoline , are used in the manufacturing of OLEDs. These compounds can be incorporated into the light-emitting layers of OLEDs due to their excellent photophysical properties. Their use in OLEDs can improve the efficiency and lifespan of these devices .
Photovoltaic Cells
In the field of renewable energy, quinoline derivatives are explored for their potential use in photovoltaic cells. The electronic properties of 4-Amino-7-fluoro-2-methylquinoline can be harnessed to enhance the performance of solar cells, contributing to the development of more efficient and sustainable energy sources .
Chemical Synthesis and Industrial Chemistry
This compound is also valuable in synthetic organic chemistry and industrial applications. It can act as a catalyst or a reactant in various chemical reactions, aiding in the synthesis of complex molecules. Its role in industrial chemistry includes the production of dyes, resins, and other materials .
Environmental Impact Reduction
The synthesis and functionalization of quinoline derivatives, including 4-Amino-7-fluoro-2-methylquinoline , can be achieved through green chemistry protocols. These methods aim to reduce the environmental impact by minimizing the use of toxic reagents and harsh conditions, making the compound’s production more sustainable .
作用機序
Target of Action
4-Amino-7-fluoro-2-methylquinoline is a synthetic compound that belongs to the class of heterocyclic organic molecules. It is a derivative of 4-aminoquinolines, which have been used for several decades for the control and eradication of malaria . The primary targets of this compound are likely to be similar to those of other 4-aminoquinolines, which include parasitic enzymes involved in the breakdown and digestion of hemoglobin .
Mode of Action
Specifically, they interfere with the parasite’s ability to break down and digest hemoglobin . This interaction with its targets leads to the death of the parasite, thereby treating the infection.
Biochemical Pathways
The affected biochemical pathways are those involved in the breakdown and digestion of hemoglobin by the malaria parasite . By inhibiting these pathways, 4-Amino-7-fluoro-2-methylquinoline prevents the parasite from obtaining the nutrients it needs to survive and reproduce.
Pharmacokinetics
19 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of 4-Amino-7-fluoro-2-methylquinoline’s action are likely to be the death of the malaria parasite due to the inhibition of essential biochemical pathways . This results in the clearance of the parasite from the host’s body, thereby treating the infection.
Action Environment
The action of 4-Amino-7-fluoro-2-methylquinoline, like other 4-aminoquinolines, is influenced by environmental factors. falciparum is prevalent . Therefore, the efficacy and stability of 4-Amino-7-fluoro-2-methylquinoline may be influenced by factors such as the prevalence of drug-resistant strains of the malaria parasite.
特性
IUPAC Name |
7-fluoro-2-methylquinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLVVEIHDBEPGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589050 |
Source


|
| Record name | 7-Fluoro-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-methylquinolin-4-amine | |
CAS RN |
948293-45-6 |
Source


|
| Record name | 7-Fluoro-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B1284990.png)
![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)






![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B1285012.png)




